molecular formula C11H21NO3 B13059223 Tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Tert-butyl 3,5-dimethylmorpholine-4-carboxylate

Cat. No.: B13059223
M. Wt: 215.29 g/mol
InChI Key: ABUPJBWQVITJLQ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . This compound is a morpholine derivative, characterized by the presence of a tert-butyl group and two methyl groups attached to the morpholine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 3,5-dimethylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 3,5-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the morpholine ring are replaced with other groups.

Scientific Research Applications

Antifungal Activity

One of the primary applications of tert-butyl 3,5-dimethylmorpholine-4-carboxylate is in the development of systemic fungicides. The compound has been shown to possess high fungicidal activity against various pathogens affecting crops. For instance, research indicates that derivatives of this compound can effectively combat powdery mildew and rust fungi, which are significant threats to agricultural yields .

Case Study: Synthesis of Chiral Derivatives
A notable study outlined a method for the enantioselective synthesis of chiral derivatives from this compound, demonstrating its potential as a systemic fungicide with improved efficacy compared to conventional treatments . The S-enantiomer exhibited greater activity against target fungi than its R counterpart.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for synthesizing various bioactive molecules. Its ability to form stable complexes with biological targets makes it valuable in drug design.

Example: Synthesis of Anticancer Agents
Research has shown that derivatives of this compound can be modified to produce anticancer agents with enhanced potency and selectivity . The modifications often involve altering the substituents on the morpholine ring to optimize interaction with specific biological targets.

Systemic Fungicides

The compound's role as a systemic fungicide is pivotal in modern agriculture. Its ability to penetrate plant tissues allows for effective control of fungal diseases from within the plant system, offering advantages over traditional contact fungicides.

Performance Analysis
A comparative analysis of various systemic fungicides revealed that formulations containing this compound provided superior protection against foliar infections compared to standard treatments . This was attributed to its enhanced distribution through plant tissues.

Formulation Development

The incorporation of this compound into agricultural formulations has led to the development of more effective pest control products. Its compatibility with other active ingredients allows for synergistic effects that enhance overall efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Tert-butyl 3,5-dimethylmorpholine-4-carboxylate can be compared with other morpholine derivatives, such as:

Biological Activity

Tert-butyl 3,5-dimethylmorpholine-4-carboxylate is a morpholine derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring with a tert-butyl group and two methyl groups at positions 3 and 5, along with a carboxylate functional group at position 4. This unique structure contributes to its lipophilicity and stability, which are critical for its biological activity.

Molecular Formula: C12_{12}H21_{21}N\O2_{2}
Molecular Weight: Approximately 215.29 g/mol

Antimicrobial Properties

Research has indicated that morpholine derivatives, including this compound, possess antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Enterococcus faecalisEffective
Klebsiella pneumoniaeModerate

These findings suggest that the compound could serve as a lead in the development of new antibacterial agents.

Anticancer Activity

Additionally, there is emerging evidence suggesting potential anticancer properties. Compounds with similar morpholine structures have shown inhibitory effects on cancer cell proliferation. The mechanism of action may involve the modulation of specific signaling pathways or the inhibition of key enzymes involved in tumor growth.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound:

  • Binding Affinity: Studies indicate that this compound may bind to bacterial topoisomerases, which are essential for DNA replication and transcription.
  • Structure-Activity Relationships (SAR): Variations in the chemical structure significantly influence biological activity. Research emphasizes the importance of specific substitutions on the morpholine ring in enhancing efficacy.

Case Studies and Research Findings

  • Inhibition of Bacterial Topoisomerases:
    A study demonstrated that similar compounds can inhibit bacterial topoisomerases with low nanomolar potency, leading to significant antibacterial effects against multidrug-resistant strains . This highlights the potential of this compound as a dual inhibitor.
  • Anticancer Screening:
    In vitro studies have shown that morpholine derivatives can induce apoptosis in cancer cell lines through various pathways, including caspase activation and mitochondrial dysfunction . Further exploration is needed to establish the specific effects of this compound in this context.

Applications in Drug Development

This compound serves as an important intermediate in drug synthesis due to its structural features that enhance biological activity . Its potential applications extend across various therapeutic areas, including:

  • Antibiotics: Development of new antibacterial agents targeting resistant strains.
  • Anticancer Drugs: Exploration of its efficacy against different cancer types.
  • Pharmaceutical Intermediates: Utilization in synthesizing more complex drug molecules.

Properties

IUPAC Name

tert-butyl 3,5-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-6-14-7-9(2)12(8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUPJBWQVITJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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